MD-224

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

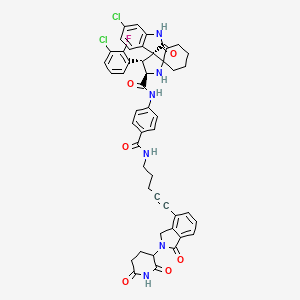

MD-224 est un dégradeur de petite molécule hautement puissant et efficace de la protéine murine double minute 2 (MDM2), basé sur le concept de chimère de ciblage de la protéolyse (PROTAC) . Ce composé a montré un potentiel important pour induire une dégradation rapide de MDM2, un inhibiteur cellulaire endogène principal du suppresseur de tumeur p53, ce qui en fait une cible intéressante pour la thérapie anticancéreuse .

Mécanisme D'action

Target of Action

MD-224, also known as CID 131986956, is a first-in-class, highly potent, and efficacious Proteolysis Targeting Chimera (PROTAC) molecule . The primary target of this compound is the Murine Double Minute 2 (MDM2) protein . MDM2 is a primary endogenous cellular inhibitor of the tumor suppressor p53 . It has been pursued as an attractive cancer therapeutic target .

Mode of Action

This compound effectively induces rapid degradation of MDM2 at concentrations less than 1 nM in human leukemia cells . It achieves an IC50 value of 1.5 nM in inhibition of growth of RS4;11 cells . This compound works by recruiting MDM2, simultaneously antagonizing its interaction with p53, promoting MDM2 degradation, and increasing intracellular p53 .

Biochemical Pathways

The biochemical pathway primarily affected by this compound involves the p53 tumor suppressor pathway . By degrading MDM2, this compound disrupts the negative regulation of p53, leading to an increase in intracellular p53 . This results in the activation of downstream effects such as cell cycle arrest and apoptosis, which are key mechanisms in preventing tumor development .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the degradation of MDM2 and the subsequent increase in p53 within the cell . This leads to the activation of p53’s tumor suppressor functions, including the induction of cell cycle arrest and apoptosis . In preclinical studies, this compound has shown to be capable of achieving complete and durable tumor regression .

Analyse Biochimique

Biochemical Properties

MD-224 effectively induces rapid degradation of MDM2 at concentrations less than 1 nM in human leukemia cells . It interacts with the MDM2 protein, a primary endogenous cellular inhibitor of the tumor suppressor p53 . The interaction between this compound and MDM2 leads to the degradation of MDM2, thus allowing the p53 protein to exert its tumor suppressor effects .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . In human leukemia cells, this compound induces rapid degradation of MDM2 and concurrently accumulation of p53 protein .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with the MDM2 protein . This binding leads to the degradation of MDM2, thus freeing the p53 protein to perform its role as a tumor suppressor . The degradation of MDM2 and the subsequent increase in p53 levels result in the inhibition of cell growth and induction of apoptosis in p53 wild-type leukemia cells .

Temporal Effects in Laboratory Settings

This compound shows a change in its effects over time in laboratory settings. A single dose of this compound effectively induces MDM2 degradation and p53 activation in the RS4;11 leukemia xenograft tissue with the effect persisting for more than 24 hours .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . At a dosage of 50 mg/kg administered intravenously every other day for 3 weeks in RS4;11 leukemia xenograft mouse models, this compound showed complete tumor regression and did not cause weight loss or other signs of toxicity .

Metabolic Pathways

It is known that this compound interacts with the MDM2 protein, which plays a crucial role in the regulation of the p53 tumor suppressor .

Transport and Distribution

Given its ability to induce rapid degradation of MDM2 in human leukemia cells, it can be inferred that this compound is able to reach and interact with its target proteins effectively .

Subcellular Localization

Given its interaction with the MDM2 protein, it is likely that this compound localizes to the same subcellular compartments as MDM2 .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

MD-224 est synthétisé par une série de réactions chimiques qui impliquent le couplage de ligands pour la céréblone et MDM2 . La voie de synthèse implique généralement l'utilisation de la chimie click, en particulier la cycloaddition azide-alcyne catalysée par le cuivre (CuAAC), pour relier les deux ligands . Les conditions de réaction sont soigneusement contrôlées pour garantir un rendement élevé et la pureté du produit final.

Méthodes de production industrielle

La production industrielle de this compound implique une synthèse à grande échelle utilisant les mêmes principes que la synthèse en laboratoire, mais optimisée pour l'efficacité et l'évolutivité. Cela comprend l'utilisation de réacteurs automatisés et de systèmes de purification pour assurer une qualité et un rendement constants .

Analyse Des Réactions Chimiques

Types de réactions

MD-224 subit plusieurs types de réactions chimiques, notamment :

Réactions de dégradation : Induit une dégradation rapide de MDM2 à des concentrations inférieures à 1 nanomolaire dans les cellules leucémiques humaines.

Réactions de cycloaddition : Utilise la cycloaddition azide-alcyne catalysée par le cuivre (CuAAC) pour sa synthèse.

Réactifs et conditions courantes

Principaux produits

Le principal produit de ces réactions est this compound lui-même, qui est un dégradeur de MDM2 très puissant .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Utilisé pour étudier la dégradation de MDM2 et ses effets sur la suppression tumorale par l'activation de p53.

Développement de médicaments : Sert de composé principal pour développer de nouveaux agents anticancéreux ciblant MDM2.

Études biologiques : Aide à comprendre le rôle de MDM2 dans les processus cellulaires et son interaction avec p53.

Mécanisme d'action

This compound exerce ses effets en induisant la dégradation rapide de MDM2, ce qui soulage l'inhibition du suppresseur de tumeur p53 . Cela conduit à l'activation de p53, qui peut ensuite initier la transcription de gènes impliqués dans l'arrêt du cycle cellulaire et l'apoptose . Les cibles moléculaires impliquées comprennent les ligands pour la céréblone et MDM2, qui facilitent le processus de dégradation .

Applications De Recherche Scientifique

MD-224 has a wide range of scientific research applications, including:

Cancer Research: Used to study the degradation of MDM2 and its effects on tumor suppression through the activation of p53.

Drug Development: Serves as a lead compound for developing new anticancer agents targeting MDM2.

Biological Studies: Helps in understanding the role of MDM2 in cellular processes and its interaction with p53.

Comparaison Avec Des Composés Similaires

Composés similaires

MI-1061 : Un autre inhibiteur de MDM2 utilisé dans la conception de dégradeurs de MDM2.

Thalidomide et lénalidomide : Utilisés dans la conception des premiers dégradeurs de MDM2.

Unicité de MD-224

This compound est unique par sa grande puissance et son efficacité en tant que dégradeur de MDM2. Il atteint une dégradation rapide de MDM2 à des concentrations inférieures à 1 nanomolaire, ce qui est considérablement inférieur à celui d'autres composés similaires . De plus, this compound a montré une régression tumorale complète et durable in vivo, ce qui en fait un candidat prometteur pour un développement ultérieur en tant qu'agent anticancéreux .

Propriétés

InChI |

InChI=1S/C48H43Cl2FN6O6/c49-29-16-19-34-36(25-29)54-46(63)48(34)39(32-12-8-13-35(50)40(32)51)41(56-47(48)22-4-2-5-23-47)44(61)53-30-17-14-28(15-18-30)42(59)52-24-6-1-3-9-27-10-7-11-31-33(27)26-57(45(31)62)37-20-21-38(58)55-43(37)60/h7-8,10-19,25,37,39,41,56H,1-2,4-6,20-24,26H2,(H,52,59)(H,53,61)(H,54,63)(H,55,58,60)/t37?,39-,41+,48+/m0/s1 |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGNYFOIDAVMHY-MPKOGUQCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3(C(C(N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)NC4=CC=C(C=C4)C(=O)NCCCC#CC5=C6CN(C(=O)C6=CC=C5)C7CCC(=O)NC7=O)C8=C(C(=CC=C8)Cl)F)C9=C(C=C(C=C9)Cl)NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H43Cl2FN6O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

889.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of MD-224?

A1: this compound is a first-in-class, small-molecule degrader that works through the proteolysis targeting chimera (PROTAC) concept. [, ] It acts by inducing the degradation of the human murine double minute 2 (MDM2) protein, a key negative regulator of the tumor suppressor protein p53. [, ] Instead of merely inhibiting MDM2 like traditional inhibitors, this compound facilitates its interaction with the cellular protein degradation machinery, ultimately leading to its degradation. [] This degradation then allows for the activation of p53 and subsequent tumor suppression. []

Q2: How potent is this compound compared to other MDM2 inhibitors?

A2: this compound exhibits remarkable potency in degrading MDM2. Studies have shown that it can induce rapid MDM2 degradation at concentrations below 1 nM in human leukemia cells. [, ] It has demonstrated an IC50 value of 1.5 nM in inhibiting the growth of RS4;11 cells, indicating significantly higher potency compared to the MDM2 inhibitor MI-1061. [] This increased potency translates to greater efficacy in inhibiting cell growth and inducing apoptosis in leukemia cells. []

Q3: What is the significance of this compound’s in vivo activity?

A3: this compound has shown promising results in preclinical in vivo studies. In a mouse model bearing RS4;11 xenograft tumors, this compound successfully induced MDM2 degradation and p53 activation in the tumor tissues. [] Furthermore, it achieved complete and durable tumor regression at well-tolerated doses. [, ] These findings highlight the potential of this compound as a new therapeutic agent for treating acute leukemia and possibly other types of cancer. []

Q4: What are the structural components of this compound and how do they relate to its activity?

A4: While the specific structural details of this compound are not provided in the abstracts provided, it is designed as a PROTAC molecule, indicating that it consists of three key components: []

- An MDM2-binding moiety: This portion of this compound likely originates from a potent MDM2 inhibitor, potentially MI-1061, as mentioned in the research. []

- An E3 ligase ligand: The research suggests that this compound utilizes either thalidomide or lenalidomide as the E3 ligase ligand, which are known to bind cereblon, an E3 ubiquitin ligase. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 5,5,7,7-tetramethyl-2-(1-methyl-1H-pyrazole-3-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2951557.png)

![2-(3-chlorophenyl)-6-[4-(2,4-dimethylphenyl)piperazine-1-carbonyl]-4-ethoxyquinoline](/img/structure/B2951558.png)

![4-{[4-(Pyridin-2-yl)piperazin-1-yl]methyl}aniline](/img/structure/B2951568.png)

![N-Cyclopentyl-6-phenyl-2-azaspiro[3.3]heptane-2-carboxamide](/img/structure/B2951569.png)

![(Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951574.png)

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2951576.png)

![2-(4-butoxyphenyl)-5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2951577.png)